5-Tert-butyl-1,2-oxazole-4-carbaldehyde

Description

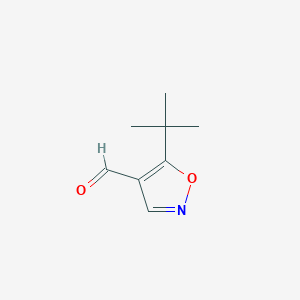

Structure

3D Structure

Properties

IUPAC Name |

5-tert-butyl-1,2-oxazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-8(2,3)7-6(5-10)4-9-11-7/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQVNEACPVQLDRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=NO1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthetic Analysis and Synthetic Methodologies for 5 Tert Butyl 1,2 Oxazole 4 Carbaldehyde

Established Synthetic Routes to 1,2-Oxazole-4-carbaldehydes

The construction of the 1,2-oxazole ring is a well-documented field in organic synthesis, with several reliable methods available. These routes can be broadly categorized into cycloaddition reactions, condensation/cyclization approaches, and modifications of a pre-formed oxazole (B20620) ring.

One of the most powerful and versatile methods for constructing the 1,2-oxazole ring is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and a dipolarophile, typically an alkyne or an alkene. masterorganicchemistry.comnih.govwikipedia.orgchesci.com This reaction, often referred to as the Huisgen cycloaddition, forms a five-membered heterocyclic ring in a concerted, pericyclic fashion. chesci.com

To synthesize a 1,2-oxazole-4-carbaldehyde, this reaction would involve a nitrile oxide (R-C≡N⁺-O⁻) and an alkyne bearing a formyl group or a masked equivalent (a "formyl-alkyne"). The nitrile oxide is typically generated in situ from the corresponding aldoxime or hydroximoyl chloride to circumvent its instability. researchgate.net The regioselectivity of the cycloaddition is a critical factor, governed by both steric and electronic effects of the substituents on the nitrile oxide and the alkyne. researchgate.net The reaction of a nitrile oxide with an alkyne directly yields the aromatic 1,2-oxazole ring. wikipedia.org

| Nitrile Oxide Precursor | Dipolarophile | Conditions | Product Type | Reference |

| Aryl/Alkyl Aldoxime | Terminal Alkyne | Base, Oxidant (e.g., NCS) | 3,5-Disubstituted Isoxazole | researchgate.net |

| Hydroximoyl Chloride | Alkene | Base (e.g., Et3N) | Isoxazoline (B3343090) | researchgate.net |

| Aryl/Alkyl Aldoxime | Electron-deficient Alkyne | Heat or Microwave | 3,5-Disubstituted Isoxazole | nih.gov |

An alternative and widely used strategy involves the reaction of a three-carbon component with hydroxylamine (B1172632) or its hydrochloride salt. chemistrysteps.com This approach builds the ring from a linear precursor that contains the C3-C4-C5 segment of the future oxazole. Common three-carbon synthons include 1,3-diketones, β-keto esters, and α,β-unsaturated ketones. chemistrysteps.com

A particularly relevant pathway for synthesizing 4-substituted 1,2-oxazoles starts from β-keto esters. The reaction with hydroxylamine hydrochloride can proceed via different mechanisms, potentially leading to regioisomeric products. However, by first converting the β-keto ester into a β-enamino ketoester (e.g., by reaction with N,N-dimethylformamide dimethyl acetal), a more controlled cyclization with hydroxylamine can be achieved to yield 1,2-oxazole-4-carboxylates. nih.gov This method provides a reliable route to compounds with a functional group at the C-4 position, which can be a precursor to the desired carbaldehyde. The reaction involves the initial formation of an enaminone, which then reacts with hydroxylamine, followed by cyclization and dehydration to furnish the 1,2-oxazole ring system. nih.govyoutube.com

Formylation of a pre-existing 1,2-oxazole ring is another viable synthetic route. The Vilsmeier-Haack reaction is a classic method for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings. nih.govclockss.orgresearchgate.net The reaction employs a Vilsmeier reagent, which is an electrophilic chloromethyliminium salt typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃). nih.gov

The success of this strategy depends on the reactivity of the 1,2-oxazole ring towards electrophilic substitution. The C-4 position of the 1,2-oxazole ring is generally the most susceptible to electrophilic attack. For instance, the chloroformylation of isoxazolones using Vilsmeier-Haack conditions (POCl₃/DMF) has been reported to produce 5-chloro-1,2-oxazole-4-carbaldehydes, demonstrating the feasibility of formylating the C-4 position in this heterocyclic system. researchgate.net

A common retrosynthetic disconnection for an aldehyde is the corresponding carboxylic acid or ester. Therefore, a 1,2-oxazole-4-carbaldehyde can be prepared via the partial reduction of a 1,2-oxazole-4-carboxylate ester. This transformation requires a reducing agent that can stop the reduction at the aldehyde stage without proceeding to the primary alcohol.

A premier reagent for this purpose is Diisobutylaluminium hydride (DIBAL-H). masterorganicchemistry.comchemistrysteps.com When used in stoichiometric amounts and at low temperatures (typically -78 °C), DIBAL-H can effectively reduce esters to aldehydes. chemistrysteps.comyoutube.com The reaction proceeds through a stable tetrahedral intermediate formed by the coordination of the ester's carbonyl oxygen to the electrophilic aluminum center, followed by hydride delivery. youtube.com This intermediate collapses to the aldehyde only upon aqueous workup, preventing over-reduction to the alcohol, which would occur with more powerful reducing agents like lithium aluminum hydride. masterorganicchemistry.com This method is highly valuable as 1,2-oxazole-4-carboxylates are readily accessible through methods described in section 2.1.2.

Targeted Synthesis of 5-Tert-butyl-1,2-oxazole-4-carbaldehyde

The synthesis of the title compound requires specific strategies to ensure the correct placement of both the tert-butyl group at C-5 and the formyl group at C-4. The general methods described above can be adapted with carefully chosen starting materials.

The bulky tert-butyl group is typically incorporated by using a starting material that already contains this moiety, as C-C bond formation to create a quaternary carbon on an aromatic ring can be challenging.

Route A: Cycloaddition Approach

In the context of a 1,3-dipolar cycloaddition, the tert-butyl group would originate from the nitrile oxide component. The required 1,3-dipole is pivalonitrile oxide ((CH₃)₃C-CNO). This can be generated in situ from pivalaldehyde oxime via oxidation or from the corresponding hydroximoyl chloride. The dipolarophile would need to be a three-carbon alkyne with a formyl group (or a protected equivalent) at the internal position, such as 3-(dimethoxymethyl)-1-propyne. The cycloaddition would regioselectively yield the desired 5-tert-butyl-1,2-oxazole (B187953) ring, which upon deprotection would reveal the C-4 carbaldehyde.

Route B: Condensation/Cyclization Approach

For a condensation-based synthesis, the tert-butyl group must be part of the initial three-carbon component. A suitable and readily available precursor is ethyl pivaloylacetate (ethyl 4,4-dimethyl-3-oxopentanoate). This β-keto ester incorporates the required carbon skeleton. Following the strategy outlined in section 2.1.2, ethyl pivaloylacetate can be reacted with a formylating agent (e.g., N,N-dimethylformamide dimethyl acetal) to form an intermediate enaminone. Subsequent cyclization with hydroxylamine hydrochloride would construct the 1,2-oxazole ring, yielding ethyl 5-tert-butyl-1,2-oxazole-4-carboxylate .

| Synthetic Step | Precursor(s) | Key Transformation | Relevant Section |

| Final Product | Ethyl 5-tert-butyl-1,2-oxazole-4-carboxylate | Partial Reduction (e.g., DIBAL-H) | 2.1.4 |

| Ester Precursor | Ethyl pivaloylacetate + Hydroxylamine HCl | Condensation/Cyclization | 2.1.2 / 2.2.1 |

| Final Product | Pivalonitrile oxide + "Formyl-alkyne" | 1,3-Dipolar Cycloaddition | 2.1.1 / 2.2.1 |

The resulting ester from Route B can then be subjected to a controlled reduction using DIBAL-H at low temperature, as detailed in section 2.1.4, to afford the target molecule, this compound. This latter two-step approach, combining condensation and reduction, often provides a more practical and higher-yielding pathway compared to the direct cycloaddition with functionalized alkynes.

Optimization of Reaction Conditions for Enhanced Yield and Purity

The optimization of reaction conditions is critical for maximizing the yield and purity of 5-tert-butyl-1,2-oxazole, the key intermediate. The primary synthetic method, the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine, is sensitive to several parameters, including solvent, base, and temperature. nih.gov The choice of solvent can significantly influence reaction rates and, crucially, the regioselectivity of the ring closure. nih.gov Protic solvents like ethanol (B145695) are commonly employed. The addition of a base, such as sodium acetate (B1210297) or pyridine, is often necessary to liberate the free hydroxylamine from its hydrochloride salt and to catalyze the condensation and cyclization steps. Temperature control is essential to manage the reaction rate and minimize the formation of byproducts.

Systematic optimization studies, as illustrated in the table below, involve varying these parameters to identify the ideal conditions. For instance, screening different solvents and bases can reveal the combination that provides the highest conversion of the starting dicarbonyl compound and the best ratio of the desired 5-tert-butyl regioisomer.

Interactive Table: Optimization of Isoxazole Synthesis

| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Ethanol | None | 80 | 12 | 65 |

| 2 | Ethanol | Sodium Acetate | 80 | 6 | 85 |

| 3 | Methanol | Sodium Acetate | 65 | 8 | 78 |

| 4 | Water/Ethanol | Sodium Acetate | 80 | 6 | 72 |

| 5 | Dioxane | Pyridine | 100 | 5 | 88 |

| 6 | Ethanol | DIPEA | 80 | 6 | 91 |

Green Chemistry Approaches in 1,2-Oxazole Synthesis

Traditional synthetic methods for isoxazoles often involve volatile organic solvents and extended reaction times. researchgate.net In alignment with the principles of green chemistry, several alternative, eco-friendly approaches have been developed. niist.res.in These methods aim to reduce energy consumption, minimize waste, and avoid the use of hazardous materials.

Ultrasound-assisted synthesis has emerged as a powerful tool, often leading to significantly reduced reaction times, improved yields, and milder reaction conditions. researchgate.netmdpi.compreprints.org The use of environmentally benign solvents, most notably water, is another cornerstone of green isoxazole synthesis. mdpi.combeilstein-journals.org Reactions performed in aqueous media can simplify workup procedures and avoid the toxicity associated with organic solvents. nih.gov Furthermore, solvent-free reaction conditions, sometimes coupled with microwave irradiation, offer benefits such as high efficiency and atom economy. nih.gov The development of biodegradable and reusable catalysts, including those derived from agro-waste, represents a frontier in sustainable chemical synthesis. nih.gov

Interactive Table: Comparison of Conventional and Green Synthetic Methods

| Parameter | Conventional Method | Green Method (Ultrasound/Water) |

| Energy Source | Thermal Heating | Ultrasonic Irradiation mdpi.com |

| Solvent | Ethanol, Dioxane | Water, Glycerol beilstein-journals.orgnih.gov |

| Reaction Time | 5 - 12 hours | 20 - 40 minutes researchgate.net |

| Typical Yield | 65 - 88% | 72 - 95% researchgate.net |

| Waste Profile | Organic solvent waste | Minimal, aqueous waste |

Regioselectivity and Stereoselectivity Control in Synthetic Pathways

The target molecule, this compound, does not possess any chiral centers, making stereoselectivity a non-issue in its synthesis. However, regioselectivity is of paramount importance during the formation of the isoxazole ring from the unsymmetrical precursor, 4,4-dimethyl-3-oxopentanal. This β-ketoaldehyde has two distinct carbonyl groups: a sterically hindered ketone adjacent to the tert-butyl group and a more accessible aldehyde.

The reaction with hydroxylamine can theoretically produce two regioisomers: 5-tert-butyl-1,2-oxazole and 3-tert-butyl-1,2-oxazole. The outcome is determined by the initial nucleophilic attack of the amino group of hydroxylamine on one of the carbonyl carbons. Generally, the aldehyde carbonyl is significantly more electrophilic and less sterically hindered than the ketone carbonyl. Consequently, the initial condensation step occurs preferentially at the aldehyde position. This is followed by intramolecular cyclization and dehydration, which leads predominantly to the formation of the desired 5-tert-butyl-1,2-oxazole isomer. While this inherent substrate bias favors the correct product, the regiochemical outcome can be further controlled by the careful selection of reaction conditions, such as pH and the use of specific catalysts or activating agents. nih.gov For instance, Lewis acids can be used to alter the relative reactivity of the carbonyl groups, providing a handle to reverse or enhance the regioselectivity if needed. nih.gov

Synthesis and Derivatization of Key Precursors and Intermediates

The primary precursor for the synthesis of the isoxazole ring is 4,4-dimethyl-3-oxopentanal. A standard and efficient method for its preparation is the Claisen-Schmidt condensation between a ketone and a formate (B1220265) ester.

Specifically, pinacolone (B1678379) (tert-butyl methyl ketone) is treated with an excess of a formylating agent, such as ethyl formate, in the presence of a strong base like sodium ethoxide or sodium hydride. The base deprotonates the α-methyl group of pinacolone to generate an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the ethyl formate. The subsequent elimination of the ethoxide group yields the enolate of the target β-ketoaldehyde, 4,4-dimethyl-3-oxopentanal. Acidic workup would produce the final precursor, which exists in equilibrium with its more stable enol tautomer. This precursor is often used directly in the subsequent cyclocondensation step without extensive purification.

Reactivity and Mechanistic Investigations of 5 Tert Butyl 1,2 Oxazole 4 Carbaldehyde

Electrophilic and Nucleophilic Properties of the Carbaldehyde Functional Group

The aldehyde, or carbaldehyde, functional group is characterized by a carbonyl center (a carbon double-bonded to an oxygen) bonded to a hydrogen atom and a carbon substituent. The significant difference in electronegativity between carbon and oxygen results in a polarized double bond, with the carbonyl carbon being electrophilic (electron-deficient) and the oxygen being nucleophilic (electron-rich). This inherent polarity is the basis for the diverse reactivity of aldehydes.

Condensation Reactions (e.g., Schiff Base Formation, Knoevenagel Condensation)

Condensation reactions are a cornerstone of aldehyde chemistry, involving the reaction of the carbonyl group with a nucleophile, typically followed by the elimination of a water molecule.

Schiff Base Formation: 5-Tert-butyl-1,2-oxazole-4-carbaldehyde is expected to react with primary amines to form Schiff bases, also known as imines. This reaction is typically catalyzed by an acid and proceeds via the initial nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration.

Table 1: Illustrative Schiff Base Formation with this compound

| Amine Reactant | Product (Schiff Base) |

| Aniline | N-((5-(tert-butyl)isoxazol-4-yl)methylene)aniline |

| Ethylamine | N-((5-(tert-butyl)isoxazol-4-yl)methylene)ethanamine |

| Hydroxylamine (B1172632) | 5-(tert-butyl)isoxazole-4-carbaldehyde oxime |

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base. For this compound, this would lead to the formation of a new carbon-carbon double bond. sphinxsai.com

Table 2: Potential Products of Knoevenagel Condensation

| Active Methylene Compound | Product |

| Diethyl malonate | Diethyl 2-((5-(tert-butyl)isoxazol-4-yl)methylene)malonate |

| Malononitrile | 2-((5-(tert-butyl)isoxazol-4-yl)methylene)malononitrile |

| Nitromethane | 5-(tert-butyl)-4-(2-nitrovinyl)isoxazole |

Oxidation and Reduction Pathways of the Aldehyde Moiety

The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: A variety of oxidizing agents can convert the carbaldehyde to the corresponding 5-Tert-butyl-1,2-oxazole-4-carboxylic acid. Common reagents for this transformation include potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like silver oxide (Ag₂O) in the Tollens' test. The oxidation of aldehydes to carboxylic acids can also be achieved through aerobic oxidation, sometimes catalyzed by metal complexes. nih.gov

Reduction: The carbaldehyde can be reduced to 5-(tert-butyl)isoxazol-4-yl)methanol using hydride-based reducing agents. Sodium borohydride (NaBH₄) is a common and mild reagent for this purpose, selectively reducing aldehydes and ketones. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also be effective.

Table 3: Oxidation and Reduction of the Aldehyde Moiety

| Reaction Type | Reagent Example | Product |

| Oxidation | Potassium permanganate (KMnO₄) | 5-Tert-butyl-1,2-oxazole-4-carboxylic acid |

| Reduction | Sodium borohydride (NaBH₄) | (5-(tert-butyl)isoxazol-4-yl)methanol |

Olefinating Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)

Olefination reactions are powerful methods for converting aldehydes into alkenes, forming a new carbon-carbon double bond.

Wittig Reaction: The Wittig reaction involves the reaction of an aldehyde with a phosphorus ylide (a Wittig reagent). This reaction is highly versatile for the synthesis of a wide range of alkenes. The stereochemical outcome can often be controlled by the nature of the ylide.

Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction, the HWE reaction utilizes a phosphonate carbanion, which is generally more reactive than the corresponding phosphorus ylide. wikipedia.org A key advantage of the HWE reaction is that the byproduct, a water-soluble phosphate ester, is easily removed from the reaction mixture. This reaction typically favors the formation of (E)-alkenes. wikipedia.org

Table 4: Illustrative Olefination Reactions

| Reaction Type | Reagent | Expected Major Product |

| Wittig Reaction | (Triphenylphosphoranylidene)methane | 5-(tert-butyl)-4-vinylisoxazole |

| Horner-Wadsworth-Emmons | Diethyl (cyanomethyl)phosphonate | (E)-3-(5-(tert-butyl)isoxazol-4-yl)acrylonitrile |

Reactions Involving the 1,2-Oxazole Ring System

The 1,2-oxazole (or isoxazole) ring is an aromatic heterocycle, but it can undergo a variety of ring-opening and rearrangement reactions under certain conditions, such as thermolysis, photolysis, or catalysis by acids, bases, or metals.

Ring-Opening and Ring-Closure Reactions

The N-O bond in the isoxazole (B147169) ring is relatively weak and can be cleaved under various conditions. For instance, reductive cleavage of the N-O bond, often with reagents like Raney nickel, can lead to ring opening and the formation of an enaminoketone. Subsequent hydrolysis can yield a 1,3-dicarbonyl compound.

Rearrangements and Isomerizations (e.g., Cornforth Rearrangement, Isoxazole-Oxazole Isomerization)

Isoxazole-Oxazole Isomerization: Isoxazoles can be isomerized to their corresponding oxazole (B20620) isomers. This transformation can be promoted by thermal or photochemical means, or through catalysis, often proceeding through an azirine intermediate. nih.govacs.org For example, Fe(II)-catalyzed isomerization of 4-acyl-5-methoxyisoxazoles can lead to oxazole derivatives. nih.govacs.org Photochemical isomerization is also a known pathway for converting isoxazoles to oxazoles. acs.org

Cornforth Rearrangement: The Cornforth rearrangement is a thermal rearrangement of a 4-acyloxazole to an isomeric oxazole. wikipedia.org It involves the formal exchange of the acyl group at C4 and the substituent at C5. wikipedia.org While this is a characteristic reaction of oxazoles, its direct applicability to the isomerization of this compound would first require its conversion to an oxazole derivative.

Electrophilic Aromatic Substitution and Nucleophilic Aromatic Substitution on the Heterocycle

The reactivity of the 1,2-oxazole (isoxazole) ring in this compound towards aromatic substitution reactions is dictated by the inherent electronic properties of the isoxazole nucleus and the influence of its substituents.

Electrophilic Aromatic Substitution (EAS):

The isoxazole ring is generally considered an electron-deficient heteroaromatic system, which makes it less reactive towards electrophilic attack compared to benzene. However, electrophilic substitution can occur, typically at the C4 position, which is the most electron-rich carbon atom in the isoxazole ring. The presence of the electron-donating 5-tert-butyl group in this compound would be expected to activate the ring towards electrophilic attack, further favoring substitution at the C4 position. Conversely, the electron-withdrawing 4-carbaldehyde group will deactivate the ring, making electrophilic substitution more challenging.

Given that the C4 position is already substituted, electrophilic attack on the this compound ring would likely be directed to the C3 position, although this is generally less favored. Reactions such as nitration, halogenation, and Friedel-Crafts acylation would likely require harsh conditions and may result in low yields or decomposition of the starting material.

Nucleophilic Aromatic Substitution (NAS):

Nucleophilic aromatic substitution on the isoxazole ring is generally difficult and requires the presence of a good leaving group and/or strong activation by electron-withdrawing substituents. In this compound, there are no conventional leaving groups on the ring. However, the electron-withdrawing nature of the isoxazole nitrogen and the 4-carbaldehyde group could potentially make the ring susceptible to nucleophilic attack under specific conditions, for instance, via a ring-opening and subsequent recyclization mechanism.

Research on other isoxazole systems has shown that nucleophilic substitution can occur, for example, by the displacement of a nitro group at the C5 position mdpi.com. While not directly applicable to the title compound, this indicates that with appropriate activation, the isoxazole ring can undergo nucleophilic substitution.

Cycloaddition Chemistry of the 1,2-Oxazole Nucleus

The 1,2-oxazole ring can participate in cycloaddition reactions, although this is less common than for its 1,3-oxazole isomer. The primary cycloaddition chemistry associated with isoxazoles is their synthesis via 1,3-dipolar cycloaddition of a nitrile oxide and an alkyne or alkene.

Once formed, the isoxazole ring itself can potentially act as a diene or a dienophile in Diels-Alder reactions, though this reactivity is not extensively documented for highly substituted isoxazoles like this compound. The stability of the aromatic isoxazole ring makes it a reluctant participant in such reactions. However, under forcing conditions or with highly reactive dienophiles/dienes, cycloaddition could potentially occur. For instance, inverse electron-demand hetero-Diels–Alder reactions of isoxazoles with enamines have been reported to yield substituted pyridines rsc.orgnsf.govrsc.org. The substituents on the isoxazole ring would significantly influence the feasibility and outcome of such reactions.

Influence of the 5-Tert-butyl Substituent on Electronic Properties and Reactivity

The 5-tert-butyl group exerts a notable influence on the electronic properties and reactivity of the 1,2-oxazole ring through a combination of electronic and steric effects.

Electronic Effects:

The tert-butyl group is an electron-donating group through induction and hyperconjugation. This electron-donating nature increases the electron density of the isoxazole ring, which can have several consequences:

Activation towards Electrophilic Attack: The increased electron density makes the ring more susceptible to attack by electrophiles.

Destabilization of Anionic Intermediates: Conversely, it would destabilize any anionic intermediates that might form during a nucleophilic attack.

Steric Effects:

The tert-butyl group is sterically bulky. This steric hindrance can:

Hinder Attack at the C5 Position: It can physically block or slow down the approach of reagents to the C5 position and adjacent atoms.

Influence Conformational Preferences: The bulky group can dictate the preferred conformation of the molecule, which may, in turn, affect its reactivity.

The interplay of these electronic and steric effects will ultimately govern the regioselectivity and rate of reactions involving the isoxazole ring.

Mechanistic Elucidation of Key Chemical Transformations

Due to the limited specific research on this compound, mechanistic elucidations for its key transformations are largely based on established mechanisms for similar heterocyclic systems.

Mechanism of Electrophilic Aromatic Substitution (e.g., Vilsmeier-Haack type formylation if the 4-position were unsubstituted):

The Vilsmeier-Haack reaction is a method for formylating electron-rich aromatic compounds wikipedia.orgorganic-chemistry.org. If the 4-position of a similarly substituted isoxazole were available, the mechanism would likely proceed as follows:

Formation of the Vilsmeier reagent: Phosphorus oxychloride reacts with a substituted amide (like DMF) to form a highly electrophilic chloroiminium ion (the Vilsmeier reagent).

Electrophilic attack: The electron-rich C4 position of the isoxazole ring would attack the electrophilic carbon of the Vilsmeier reagent, forming a resonance-stabilized cationic intermediate (a sigma complex).

Deprotonation: A base would then abstract the proton from the C4 position, restoring the aromaticity of the isoxazole ring and yielding an iminium salt intermediate.

Hydrolysis: Finally, hydrolysis of the iminium salt would furnish the aldehyde product.

Mechanism of Nucleophilic Attack on the Carbonyl Group:

The 4-carbaldehyde group is a site of reactivity towards nucleophiles. The mechanism of nucleophilic addition to the aldehyde would follow the standard pathway:

Nucleophilic attack: A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate.

Protonation: The alkoxide intermediate is then protonated, typically by a solvent or a weak acid, to yield the final alcohol product.

The steric hindrance from the adjacent 5-tert-butyl group could influence the rate of this reaction.

Advanced Spectroscopic Characterization and Structural Analysis of 5 Tert Butyl 1,2 Oxazole 4 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N, 2D NMR Techniques for Structural Assignment)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural determination of organic molecules. For derivatives of 5-Tert-butyl-1,2-oxazole-4-carbaldehyde, such as methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates, detailed NMR studies have been conducted. nih.govnih.gov

¹H NMR Spectroscopy: The proton NMR spectra of these derivatives provide key insights into their molecular framework. For instance, in the derivative methyl 5-(N-Boc-piperidin-4-yl)-1,2-oxazole-4-carboxylate, the methine proton of the 1,2-oxazole ring presents as a distinct singlet at approximately δ 8.46 ppm. beilstein-journals.org The protons of the tert-butyl group typically appear as a singlet around δ 1.47 ppm. beilstein-journals.org In some chiral derivatives, the presence of rotational conformers, arising from the restricted rotation around the N-Boc bond, can lead to the observation of two sets of signals with different intensities. researchgate.net

¹³C NMR Spectroscopy: The carbon-13 NMR spectra are equally informative for structural assignment. The characteristic signals for the 1,2-oxazole ring carbons in derivatives like methyl 5-(N-Boc-piperidin-4-yl)-1,2-oxazole-4-carboxylate are observed at approximately δ 108.3 (C-4), δ 150.2 (C-3), and δ 179.5 (C-5) ppm. beilstein-journals.org

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR spectroscopy offers direct information about the nitrogen environments within the molecule. For the aforementioned piperidinyl derivative, characteristic resonances for the nitrogen atoms are found at δ -294.6 ppm for the piperidine (B6355638) nitrogen and δ -3.1 ppm for the 1,2-oxazole nitrogen. researchgate.net Furthermore, the synthesis of ¹⁵N-labeled derivatives allows for the unambiguous confirmation of the 1,2-oxazole ring structure through the observation of ¹H,¹⁵N and ¹³C,¹⁵N coupling constants. nih.gov For example, in ¹⁵N-labeled methyl 5-(N-Boc-azetidin-3-yl)-1,2-oxazole-4-carboxylate, a ²J(H3–N2) coupling constant of 14.36 Hz was observed in the ¹H NMR spectrum. nih.gov

2D NMR Techniques: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in definitively assigning proton and carbon signals, especially in complex derivatives. These techniques help to establish connectivity between adjacent protons (COSY) and between protons and their directly attached carbons (HSQC) or carbons that are two or three bonds away (HMBC).

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Isoxazole (B147169) H-3 | 8.46 (s) | 150.2 |

| Isoxazole C-4 | - | 108.3 |

| Isoxazole C-5 | - | 179.5 |

| Boc-group CH₃ | 1.47 (s) | - |

Mass Spectrometry (High-Resolution Mass Spectrometry for Molecular Formula Confirmation, Fragmentation Analysis)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for the unambiguous confirmation of the molecular formula of newly synthesized compounds. For various methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylate derivatives, HRMS (ESI) has been used to confirm the calculated molecular masses with high accuracy, typically within a few parts per million. beilstein-journals.org

| Adduct | m/z |

|---|---|

| [M+H]⁺ | 154.08626 |

| [M+Na]⁺ | 176.06820 |

| [M-H]⁻ | 152.07170 |

| [M+NH₄]⁺ | 171.11280 |

| [M+K]⁺ | 192.04214 |

Fragmentation Analysis: The fragmentation pattern of isoxazole derivatives can provide valuable structural information. The fragmentation of the isoxazole ring is a key process. In the mass spectra of 3,5-diarylisoxazoles, for example, the interpretation of the fragmentation pattern can be used to distinguish between isomers. researchgate.net The specific fragmentation pathways for this compound would likely involve cleavage of the tert-butyl group, loss of the formyl group, and fragmentation of the isoxazole ring.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy (for Functional Group Identification and Electronic Transitions)

Infrared (IR) Spectroscopy: IR spectroscopy is a fundamental technique for the identification of functional groups within a molecule. For derivatives of this compound, such as methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates, characteristic absorption bands are observed. For example, the IR spectrum of one such derivative shows characteristic absorption bands for the C=O of the ester at 1723 cm⁻¹ and the C=O of the Boc group at 1687 cm⁻¹. nih.gov The IR spectrum of isoxazole itself has been studied in detail, providing a basis for the assignment of vibrational modes in its derivatives. acs.orgresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectra of isoxazole derivatives are influenced by the substituents on the ring. nih.gov For example, a series of (E)-4-(substituted-benzylidene)-3-propylisoxazol-5(4H)-one derivatives exhibit λ(max) values in the range of 376 to 407 nm in methanol. nih.gov The study of the solvatochromism of oxazole (B20620) derivative dyes in solvents of different polarities, such as chloroform (B151607) and acetonitrile, reveals how the electronic transitions are affected by the solvent environment. globalresearchonline.net

X-ray Crystallography of Single Crystals (for Definitive Three-Dimensional Structure Elucidation of Derivatives)

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. While a crystal structure for this compound itself is not reported in the surveyed literature, the crystal structure of a derivative, (2S)-2-[4-(methoxycarbonyl)-1,2-oxazol-5-yl]piperidin-1-ium trifluoroacetate, has been determined. beilstein-journals.org This analysis confirmed the connectivity of the atoms and provided precise bond lengths and angles. In this structure, the substituted piperidinium (B107235) moiety adopts a chair conformation, and the 1,2-oxazole ring is in an equatorial position. beilstein-journals.org Such data is invaluable for understanding the steric and electronic properties of these molecules.

Chiral Analysis of Enantiomerically Enriched Derivatives (if applicable)

For chiral derivatives of this compound, determining the enantiomeric purity is essential. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. The enantiomeric purity of chiral methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates has been successfully assessed using chiral HPLC analysis, achieving enantiomeric excesses (ee) of up to 100%. nih.gov The separation of isoxazoline (B3343090) racemates has been explored using various chiral stationary phases, demonstrating that the choice of the stationary phase and mobile phase is critical for achieving good resolution. nih.gov Supercritical fluid chromatography (SFC) has also been employed for the small-scale enantioseparation of 3-carboxamido-5-aryl isoxazole molecules. nih.gov

Computational and Theoretical Studies of 5 Tert Butyl 1,2 Oxazole 4 Carbaldehyde

Quantum Chemical Calculations (Density Functional Theory (DFT) for Electronic Structure, Molecular Orbital Analysis (HOMO/LUMO), Electrostatic Potential Surfaces)

No specific studies employing Density Functional Theory (DFT) to elucidate the electronic structure of 5-Tert-butyl-1,2-oxazole-4-carbaldehyde were identified. Consequently, data regarding its molecular orbital analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and its electrostatic potential surface, are not available. Such calculations are fundamental in predicting a molecule's reactivity and intermolecular interaction sites.

Conformational Analysis and Molecular Dynamics Simulations

There is a lack of published research on the conformational analysis or molecular dynamics simulations of this compound. These studies are crucial for understanding the three-dimensional structure, stability of different conformers, and the dynamic behavior of the molecule over time, which influences its interaction with biological targets.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies of Analogues

While Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies have been conducted on various isoxazole (B147169) derivatives to correlate their chemical structure with biological activity, no such studies specifically focusing on analogues of this compound were found. These investigations are vital in medicinal chemistry for the rational design of more potent and selective compounds.

Molecular Docking and Ligand-Target Interaction Modeling

Specific molecular docking studies modeling the interaction of this compound with any particular biological target have not been reported in the reviewed literature. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex, providing insights into potential therapeutic applications.

In Silico Screening and De Novo Compound Design

There is no available information on the use of this compound as a scaffold or starting point in in silico screening campaigns or de novo compound design efforts. These computational methods are employed to identify novel hit compounds from large virtual libraries or to design new molecules with desired properties from scratch.

Computational Prediction of Reactivity and Reaction Pathways

Detailed computational predictions regarding the reactivity and potential reaction pathways of this compound are not present in the available literature. Such studies would typically involve methods like DFT to map out reaction mechanisms, identify transition states, and calculate activation energies, thereby providing a deeper understanding of its chemical behavior.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Building Block in the Construction of Complex Heterocyclic Architectures

5-Tert-butyl-1,2-oxazole-4-carbaldehyde serves as a valuable intermediate and building block in organic synthesis. The 1,2-oxazole (isoxazole) ring is a significant heterocyclic compound class that plays a fundamental role in drug discovery. beilstein-journals.orgnih.gov The aldehyde functional group provides a reactive handle for a wide array of chemical transformations, allowing for its incorporation into larger, more complex molecular frameworks.

Researchers utilize compounds like this compound as starting materials for creating intricate molecules with specific biological activities. chemimpex.com The oxazole (B20620) moiety itself is a key structural motif found in numerous bioactive natural products and synthetic compounds. nih.gov Derivatives of this carbaldehyde can be elaborated through various synthetic routes, such as condensation reactions, to produce substituted heterocycles. For instance, the synthesis of related methyl 5-(cycloaminyl)-1,2-oxazole-4-carboxylates has been developed, highlighting the utility of this scaffold in creating new amino acid-like building blocks for further chemical elaboration. nih.govbeilstein-journals.org This versatility makes it a preferred choice for chemists aiming to construct novel heterocyclic systems. chemimpex.com

Precursor for Novel Bioactive Molecule Scaffolds

The 1,2-oxazole core is a well-established scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds. nih.govresearchgate.net Consequently, this compound is a key precursor for the development of new molecules with therapeutic potential.

A pharmacophore is a crucial concept in drug design, representing the essential arrangement of functional groups necessary for biological activity. The oxazole ring system is a common feature in many pharmacophores. This compound provides a robust scaffold onto which diverse chemical functionalities can be appended, enabling the systematic construction of compound libraries for high-throughput screening. nih.gov

The aldehyde group facilitates the introduction of molecular diversity through reactions like reductive amination or Wittig-type reactions, allowing for the creation of large sets of related compounds. This approach is fundamental to modern drug discovery, where the goal is to synthesize and test numerous analogs to identify potent and selective drug candidates. mdpi.com The use of such building blocks is critical in generating libraries of structurally diverse molecules for identifying new hits against various biological targets. nih.gov

Table 1: Examples of Reactions for Compound Library Synthesis

| Reaction Type | Reagents | Resulting Functional Group |

| Reductive Amination | Primary/Secondary Amine, Reducing Agent (e.g., NaBH(OAc)₃) | Substituted Amine |

| Wittig Reaction | Phosphonium Ylide | Alkene |

| Aldol Condensation | Ketone/Aldehyde, Base | α,β-Unsaturated Carbonyl |

| Knoevenagel Condensation | Active Methylene Compound, Base | Substituted Alkene |

This replacement can enhance a drug candidate's properties by:

Improving Metabolic Stability : Replacing a metabolically labile group (like an ester or amide) with a more stable oxazole ring can increase the drug's half-life.

Modulating Physicochemical Properties : Bioisosteric replacement can alter solubility, lipophilicity, and polarity, which affects absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov

Enhancing Potency and Selectivity : Subtle changes in electronics and conformation by introducing an oxazole ring can lead to better interactions with the biological target. nih.gov

The this compound scaffold can be incorporated into molecules to replace other groups, allowing medicinal chemists to fine-tune the properties of a lead compound during the optimization phase of drug discovery. drughunter.comnih.gov

Development of Functional Materials (e.g., Fluorescent Probes, Organic Dyes, Luminescent Materials, Sensors)

Beyond pharmaceuticals, oxazole derivatives are finding increasing use in materials science. Specifically, their electronic properties make them suitable for developing functional organic materials. Highly substituted oxazoles have been investigated as a new class of luminophores for bio-imaging applications. nih.gov

Research has demonstrated that oxazole-based compounds can be synthesized to act as organelle-targetable fluorescent probes (OTFPs). nih.gov These small organic molecules offer several advantages, including tunable emission wavelengths and good biocompatibility. For example, certain oxazole derivatives exhibit enhanced fluorescence in acidic environments, making them suitable for imaging lysosomes within cells. Others have been designed to specifically accumulate in mitochondria. nih.gov The aldehyde functionality on this compound provides a convenient point for attaching specific targeting moieties or modulating the electronic structure to fine-tune the material's fluorescent properties.

Table 2: Properties of Oxazole-Based Fluorescent Probes

| Feature | Description | Reference |

| Tunability | Excitation and emission maxima can be modified by altering substituents on the oxazole ring. | nih.gov |

| Biocompatibility | Synthesized probes show low cytotoxicity, allowing for imaging in living cells. | nih.gov |

| Targeting | Probes can be designed to selectively accumulate in specific cellular organelles like lysosomes or mitochondria. | nih.gov |

| pH Sensitivity | Some derivatives show enhanced fluorescence in acidic environments, making them useful as pH sensors. | nih.gov |

Ligand Design for DNA-Encoded Chemical Libraries and Chemical Biology Applications

DNA-Encoded Libraries (DELs) have become a powerful technology for discovering new drug leads. nih.govnih.gov This technique involves synthesizing massive combinatorial libraries of small molecules, where each molecule is attached to a unique DNA barcode that encodes its chemical structure. nih.gov The synthesis of these libraries requires chemical reactions that are compatible with DNA.

Building blocks like this compound are valuable for DEL synthesis. beilstein-journals.org The aldehyde can undergo DNA-compatible reactions, such as reductive amination, to link the oxazole core to other building blocks in the library. researchgate.net Heterocyclic amino acid-like building blocks derived from 1,2-oxazoles are considered useful for generating DELs to discover new small-molecule protein ligands. beilstein-journals.org The unique three-dimensional shape and chemical properties of the tert-butyl-oxazole scaffold can explore novel chemical space, potentially leading to the identification of binders for challenging protein targets that have been difficult to address with conventional screening methods. nih.gov

Future Research Directions and Emerging Paradigms

Development of Novel and Sustainable Synthetic Methodologies

Future synthetic efforts will likely move beyond traditional methods towards more elegant and sustainable approaches for the synthesis and functionalization of the 5-Tert-butyl-1,2-oxazole-4-carbaldehyde core.

C-H Activation: Direct C-H activation represents a paradigm shift in organic synthesis, offering a more atom-economical and efficient way to form new bonds. Future research could focus on developing catalytic systems for the direct C-H functionalization of the tert-butyl group or the isoxazole (B147169) ring itself. This would allow for the late-stage introduction of various functional groups, rapidly generating a library of derivatives from a common intermediate. For instance, palladium or rhodium-catalyzed C-H arylation or alkylation could provide access to novel analogs with potentially enhanced biological activities.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging new bonds under mild conditions. researchgate.netsemanticscholar.org This methodology could be applied to the synthesis and derivatization of this compound in several ways. For example, photoredox-mediated radical reactions could be employed for the alkylation or acylation of the isoxazole ring. Furthermore, the aldehyde functionality could be a handle for photoredox-catalyzed transformations, such as the Giese reaction or the generation of acyl radicals for subsequent cyclization or addition reactions.

Advanced Spectroscopic Techniques for Real-time Reaction Monitoring

To optimize novel synthetic methodologies and ensure process safety and reproducibility, the adoption of advanced spectroscopic techniques for real-time reaction monitoring is crucial.

In-situ Spectroscopy: Techniques such as Fourier-transform infrared (FT-IR), Raman, and nuclear magnetic resonance (NMR) spectroscopy can provide continuous data on the concentrations of reactants, intermediates, and products as a reaction progresses. perkinelmer.comrsc.orgacs.orgwaters.comacs.org For the synthesis of this compound, in-situ FT-IR could monitor the disappearance of key starting material vibrational bands and the appearance of the characteristic carbonyl stretch of the aldehyde product. FlowNMR spectroscopy, in particular, offers a non-invasive method to obtain detailed structural information and quantitative kinetic data under actual reaction conditions. rsc.org

A summary of potentially applicable real-time monitoring techniques is presented in the table below:

| Spectroscopic Technique | Information Provided | Potential Application in Synthesis of this compound |

| FT-IR Spectroscopy | Functional group analysis, reaction kinetics | Monitoring the formation of the aldehyde and consumption of precursors. |

| Raman Spectroscopy | Molecular vibrations, suitable for aqueous and solid-phase reactions | Complementary to FT-IR, useful for monitoring in different reaction media. |

| NMR Spectroscopy | Detailed structural information, quantification of species | Elucidation of reaction mechanisms and precise kinetic profiling. |

| Mass Spectrometry | Molecular weight of reactants, intermediates, and products | Identification of transient intermediates and byproducts. |

Integration with Automated Synthesis and Flow Chemistry Platforms

The integration of synthetic routes with automated systems and flow chemistry platforms can significantly accelerate the synthesis and optimization of this compound and its derivatives.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for straightforward scaling. researchgate.netacs.orgacs.orgdurham.ac.ukbohrium.comresearchgate.netresearchgate.netnih.gov A multi-step flow process could be designed for the synthesis of this compound, where each step is optimized in a dedicated reactor module. researchgate.net This would allow for the safe handling of potentially hazardous reagents and intermediates and facilitate the rapid production of the target compound.

Automated Synthesis: Automated platforms can perform a large number of reactions in parallel, enabling high-throughput screening of reaction conditions and the rapid synthesis of compound libraries. researchgate.netacs.org An automated system could be programmed to vary catalysts, solvents, temperatures, and other parameters to quickly identify the optimal conditions for novel synthetic transformations. This approach would be particularly valuable for exploring the derivatization of the this compound scaffold.

Exploration of Undiscovered Chemical Space Utilizing the this compound Scaffold

The this compound scaffold serves as a versatile starting point for exploring new areas of chemical space with potential applications in medicinal chemistry and materials science. chemrxiv.orgsemanticscholar.orgchemrxiv.org

Derivative Synthesis and Screening: The aldehyde group is a gateway to a vast array of chemical transformations, including reductive amination, Wittig reactions, and the formation of various heterocyclic systems. A systematic exploration of these reactions would lead to the creation of a diverse library of derivatives. These new compounds could then be screened for a wide range of biological activities, building on the known pharmacological importance of the oxazole (B20620) core in areas such as anticancer, antimicrobial, and anti-inflammatory research. researchgate.netnih.gov

Novel Materials: The rigid, planar structure of the isoxazole ring, combined with the potential for introducing various functional groups, makes this scaffold interesting for the development of novel organic materials. For example, derivatives with extended π-systems could be investigated for their optical and electronic properties, with potential applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Synergistic Approaches with Artificial Intelligence and Machine Learning in Chemical Discovery

The synergy between synthetic chemistry and artificial intelligence (AI) is poised to revolutionize the discovery of new molecules and reactions.

Predictive Modeling: Machine learning (ML) algorithms can be trained on existing chemical data to predict the properties of new molecules, including their biological activity, toxicity, and synthetic accessibility. nih.govprinceton.edutandfonline.comresearchgate.netijirt.orgrsc.orgrjptonline.org For the this compound scaffold, a QSAR (Quantitative Structure-Activity Relationship) model could be developed to predict the biological activity of its derivatives, guiding the synthesis of the most promising candidates.

Reaction Optimization and Prediction: AI can also be used to optimize reaction conditions and even predict the outcomes of unknown reactions. beilstein-journals.orgovid.comnih.gov By analyzing large datasets of known reactions, ML models can identify the optimal catalyst, solvent, and temperature for a given transformation, saving significant time and resources in the laboratory.

De Novo Design: Generative AI models can design entirely new molecules with desired properties. rsc.org By providing the model with a set of desired parameters (e.g., high affinity for a specific biological target, low toxicity), it can generate novel molecular structures based on the this compound scaffold that have a high probability of success.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Tert-butyl-1,2-oxazole-4-carbaldehyde, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via cyclization of tert-butyl-substituted precursors. For example, oxazole rings are formed through condensation reactions using aldehydes and nitriles under acidic conditions. Key intermediates (e.g., tert-butyl oxazole derivatives) are characterized using 1H/13C NMR to confirm regioselectivity and mass spectrometry (MS) to verify molecular weight. Recrystallization from ethanol or ethyl acetate is standard for purification .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA HCS guidelines:

- Inhalation : Use fume hoods; if exposure occurs, move to fresh air and seek medical attention.

- Skin/Eye Contact : Rinse with water for 15+ minutes; consult a physician.

- Waste Disposal : Segregate hazardous waste and partner with certified environmental agencies for disposal .

Q. How is the compound screened for preliminary biological activity in medicinal chemistry research?

- Methodological Answer : Conduct in vitro assays (e.g., enzyme inhibition, cytotoxicity) using cell lines (e.g., HEK-293 or HeLa). Prepare stock solutions in DMSO (<1% v/v) to avoid solvent toxicity. Dose-response curves (0.1–100 µM) are analyzed via IC50 calculations. Parallel controls (e.g., untreated cells) are mandatory to validate results .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) for this compound derivatives be resolved?

- Methodological Answer : Contradictions in NMR data often arise from solvent polarity or tautomeric equilibria. Use variable-temperature NMR to probe dynamic processes. Compare computed spectra (DFT calculations at B3LYP/6-31G* level) with experimental data to assign ambiguous signals. Cross-validate with 2D NMR (COSY, HSQC) for structural elucidation .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

- Methodological Answer :

- Reaction Optimization : Screen catalysts (e.g., Lewis acids like ZnCl2) and solvents (polar aprotic vs. non-polar) to enhance cyclization efficiency.

- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC for high-purity isolates.

- Yield Tracking : Monitor via TLC and quantify using calibrated HPLC-MS .

Q. How does the tert-butyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The bulky tert-butyl group sterically hinders electrophilic substitution but stabilizes transition states in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Computational modeling (e.g., molecular dynamics simulations ) predicts steric effects, while kinetic studies (variable substrate concentrations) quantify reaction rates. Compare with methyl or isopropyl analogs to isolate steric contributions .

Q. What environmental impact assessments are required for this compound in ecotoxicology studies?

- Methodological Answer : Conduct OECD 301 biodegradability tests (28-day aerobic conditions). Evaluate acute toxicity using Daphnia magna (EC50) and algae (growth inhibition). For long-term effects, perform QSAR modeling to predict bioaccumulation potential. Partner with waste management firms for lifecycle analysis .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

- Methodological Answer :

- Experimental Variables : Control for cell passage number, serum concentration, and incubation time.

- Compound Stability : Test degradation under assay conditions (e.g., pH, temperature) via HPLC.

- Meta-Analysis : Use platforms like PubChem to aggregate data and identify outliers. Replicate key studies with standardized protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.